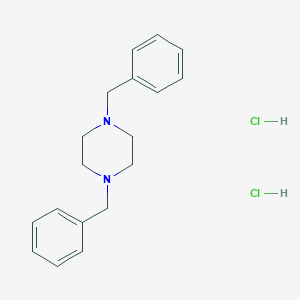

1,4-Dibenzylpiperazine dihydrochloride

Vue d'ensemble

Description

Le 1,4-Dibenzoylpiperazine (chlorhydrate) est un composé chimique de formule moléculaire C18H22N2 • 2HCl. Il s’agit d’un dérivé de la pipérazine, un composé organique hétérocyclique constitué d’un cycle à six chaînons contenant deux atomes d’azote en positions opposées. Le 1,4-Dibenzoylpiperazine (chlorhydrate) est couramment utilisé comme étalon de référence analytique et a des applications en chimie légale et en toxicologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 1,4-Dibenzoylpiperazine (chlorhydrate) peut être synthétisé par réaction de la pipérazine avec le chlorure de benzyle. La réaction implique généralement les étapes suivantes :

Réaction de la pipérazine avec le chlorure de benzyle : La pipérazine est mise à réagir avec un excès de chlorure de benzyle en présence d’une base telle que l’hydroxyde de sodium. La réaction est réalisée à des températures élevées pour favoriser la formation du 1,4-dibenzoylpiperazine.

Purification : Le produit brut est purifié par recristallisation ou chromatographie sur colonne pour obtenir du 1,4-dibenzoylpiperazine pur.

Formation du sel chlorhydrate : Le 1,4-dibenzoylpiperazine purifié est ensuite traité avec de l’acide chlorhydrique pour former le sel chlorhydrate, ce qui donne le 1,4-dibenzoylpiperazine (chlorhydrate)

Méthodes de production industrielle

La production industrielle du 1,4-dibenzoylpiperazine (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté. L’utilisation de réacteurs à flux continu et de systèmes de purification automatisés peut améliorer l’efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le 1,4-Dibenzoylpiperazine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène. Cette réaction conduit généralement à la formation d’alcools benzyliques ou de benzaldéhydes.

Réduction : La réduction du 1,4-dibenzoylpiperazine (chlorhydrate) peut être obtenue à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium. Cette réaction conduit à la formation de dérivés de la pipérazine avec des groupes benzyle réduits.

Substitution : Le composé peut subir des réactions de substitution nucléophile avec divers nucléophiles, conduisant à la formation de dérivés de la pipérazine substitués

Réactifs et conditions courants

Oxydation : Permanganate de potassium, peroxyde d’hydrogène ; généralement réalisée dans des solvants aqueux ou organiques à des températures élevées.

Réduction : Hydrure de lithium et d’aluminium ; réalisée dans des solvants anhydres tels que le tétrahydrofurane ou l’éther diéthylique.

Substitution : Nucléophiles tels que les halogénures d’alkyle ou les halogénures d’aryle ; les réactions sont conduites en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium

Principaux produits formés

Oxydation : Alcools benzyliques, benzaldéhydes.

Réduction : Dérivés de la pipérazine réduits.

Substitution : Dérivés de la pipérazine substitués

4. Applications de la recherche scientifique

Le 1,4-Dibenzoylpiperazine (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence analytique en spectrométrie de masse et en spectroscopie de résonance magnétique nucléaire.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment son interaction avec les récepteurs des neurotransmetteurs.

Médecine : Étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant le système nerveux central.

Industrie : Utilisé dans la synthèse d’autres dérivés de la pipérazine et comme précurseur dans la production de produits pharmaceutiques

Applications De Recherche Scientifique

Chemical Properties and Structure

1,4-Dibenzylpiperazine dihydrochloride has the molecular formula and a molar mass of 336.30 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility in water, making it suitable for various laboratory applications .

Behavioral Pharmacology

Research has indicated that DBZP may exhibit behavioral effects similar to other piperazines. A study comparing DBZP with other compounds such as mCPP and TFMPP found that DBZP could substitute for methamphetamine in drug discrimination assays, suggesting potential stimulant-like effects . However, it did not produce significant place preference in conditioned assays, indicating limited reinforcing properties.

Toxicological Studies

The toxicity profile of DBZP remains largely unexplored. It is often regarded as non-stimulant but can appear as an impurity during the synthesis of BZP under suboptimal conditions. Understanding the toxicological implications of DBZP is crucial, especially considering its presence in recreational drug formulations .

Analytical Chemistry Applications

This compound is frequently analyzed in the context of detecting piperazine derivatives in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to identify and quantify DBZP alongside BZP and other related compounds. This application is vital for forensic toxicology and regulatory compliance in drug testing .

Study on Impurities in BZP

A notable study highlighted the occurrence of DBZP as an impurity in illicitly synthesized BZP. The research focused on behavioral assays that assessed the pharmacological effects of both BZP and its impurities, including DBZP. The findings underscored the importance of understanding impurities in drug formulations to evaluate their safety and efficacy accurately .

Detection Methods Comparison

Another significant study compared various detection methods for piperazine designer drugs, including DBZP. The study evaluated the effectiveness of LC-MS versus LC with diode-array detection (LC-DAD) for identifying these compounds in biological matrices. Results indicated that LC-MS provided superior sensitivity and specificity for detecting low concentrations of DBZP, which is critical for accurate drug monitoring and public health assessments .

Mécanisme D'action

Le mécanisme d’action du 1,4-dibenzoylpiperazine (chlorhydrate) implique son interaction avec les récepteurs des neurotransmetteurs dans le système nerveux central. Il est connu pour inhiber la recapture des monoamines, telles que la sérotonine et la dopamine, ce qui entraîne une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique. Cela entraîne une neurotransmission accrue et une stimulation du système nerveux central .

Comparaison Avec Des Composés Similaires

Le 1,4-Dibenzoylpiperazine (chlorhydrate) peut être comparé à d’autres composés similaires, tels que :

1-Benzylpiperazine : Un médicament stimulant ayant des effets similaires sur le système nerveux central, mais avec une structure moléculaire différente.

1-(3,4-Méthylènedioxybenzyle)pipérazine : Une drogue de synthèse aux propriétés psychoactives, structurellement apparentée au 1,4-dibenzoylpiperazine.

1-(3-Chlorophényl)pipérazine : Un autre dérivé de la pipérazine ayant des propriétés pharmacologiques distinctes .

Activité Biologique

1,4-Dibenzylpiperazine dihydrochloride (DBZP) is a piperazine derivative that has garnered attention due to its potential biological activity and implications in pharmacology. This article examines its biological activity, focusing on its pharmacological effects, toxicity, and implications for therapeutic applications.

Chemical Structure and Synthesis

DBZP is synthesized through the reaction of piperazine with benzyl chloride. The presence of DBZP is often noted as an impurity in the synthesis of benzylpiperazine (BZP), particularly when the reaction conditions are not optimal. Its chemical formula is , indicating it exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions.

Pharmacological Effects

DBZP has been studied for its effects on the central nervous system (CNS) and its potential as a psychoactive substance. Research indicates that it may exhibit stimulant-like properties, although these effects are less pronounced compared to other piperazine derivatives.

- Locomotor Activity : In studies involving animal models, DBZP produced dose-dependent decreases in locomotor activity, suggesting a depressant effect at higher doses. In a comparative study with other piperazines such as mCPP and TFMPP, DBZP was found to have the least potency in reducing locomotor activity, with an effective dose (ED50) of 82.4 mg/kg .

- Drug Discrimination Studies : DBZP was tested in drug discrimination assays where rats were trained to recognize methamphetamine and MDMA. Results showed that DBZP fully substituted for methamphetamine but did not produce significant effects when tested against cocaine or DOM . This suggests that while it may have some stimulant-like properties, its efficacy is limited compared to established stimulants.

- Place Conditioning : Behavioral studies indicated that DBZP did not produce a conditioned place preference, which is often indicative of rewarding effects associated with many recreational drugs .

Toxicity and Safety Profile

The toxicity profile of DBZP remains largely unexplored; however, it has been reported to induce convulsions in rats at high doses . The lack of comprehensive toxicity data necessitates caution in considering its use in therapeutic contexts.

Comparison with Other Piperazines

A comparative analysis highlights the differences between DBZP and other piperazine derivatives:

| Compound | ED50 (mg/kg) | Locomotor Activity | Drug Discrimination |

|---|---|---|---|

| DBZP | 82.4 | Decrease | Fully substitutes for methamphetamine |

| mCPP | Varies | Increase | Subthreshold for methamphetamine |

| TFMPP | Varies | Increase | Subthreshold for MDMA |

Propriétés

IUPAC Name |

1,4-dibenzylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.2ClH/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCILLTLOMFHVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945680 | |

| Record name | 1,4-Dibenzylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2298-55-7 | |

| Record name | 1,4-Dibenzylpiperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibenzylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBENZYLPIPERAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5G46U7BL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.